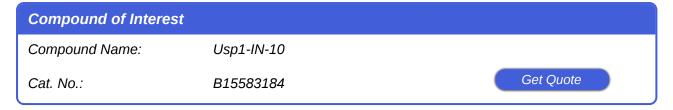


# Usp1-IN-10: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Usp1-IN-10** has emerged as a potent, tricyclic inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway. USP1 plays a crucial role in regulating the ubiquitination of proteins such as PCNA and FANCD2, which are essential for DNA repair mechanisms like translesion synthesis (TLS) and the Fanconi anemia (FA) pathway.[1][2] By inhibiting USP1, **Usp1-IN-10** offers a promising therapeutic strategy for cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA-mutant tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Usp1-IN-10**.

## **Discovery and Biological Activity**

**Usp1-IN-10** was identified as a highly potent inhibitor of USP1. Its discovery is detailed in the patent WO2022228399A1.[3] The compound demonstrates significant inhibitory activity against the USP1 enzyme and exhibits potent anti-proliferative effects in cancer cell lines.

## **Quantitative Data Summary**

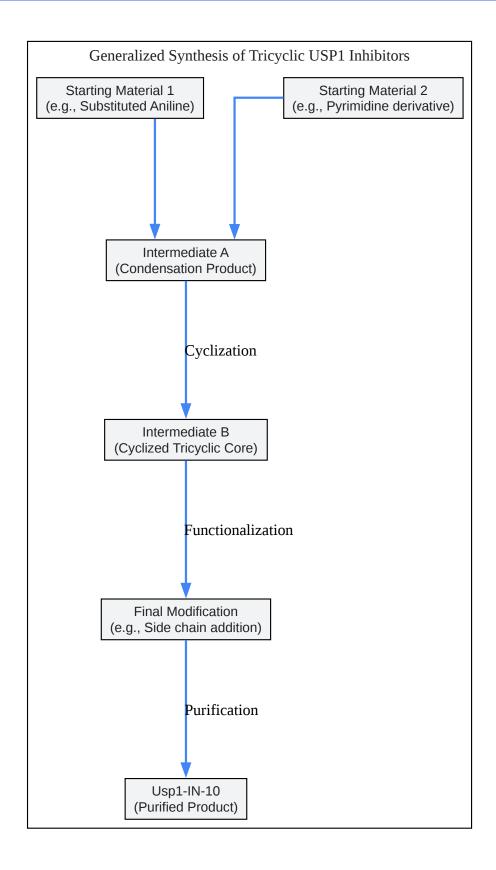


Parameter	Value	Cell Line/Enzyme	Reference
IC50 (USP1)	7.6 nM	Purified USP1 enzyme	[3]
IC50 (Cell Viability)	21.58 nM	MDA-MB-436 (human breast cancer)	[3]

# **Synthesis Pathway**

While the precise, step-by-step synthesis of **Usp1-IN-10** is proprietary information contained within patent literature, the general approach for creating similar tricyclic USP1 inhibitors often involves a multi-step synthetic route. The synthesis of related pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, for instance, has been achieved through cyclization strategies.[4] A generalized synthetic scheme for tricyclic USP1 inhibitors is outlined below.





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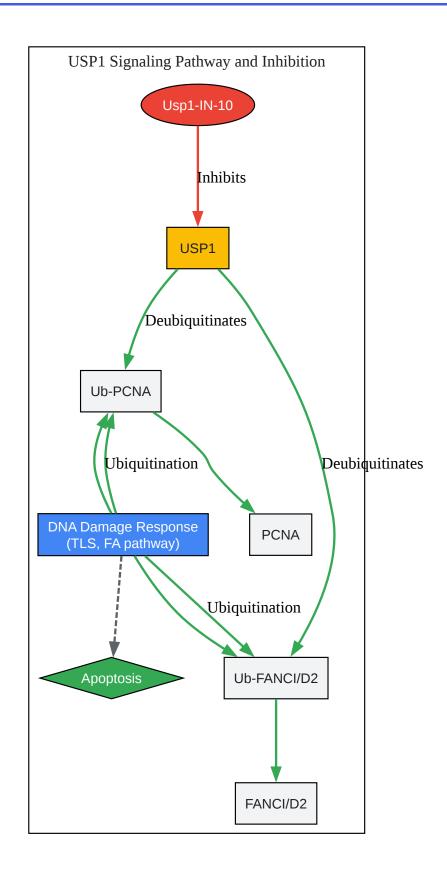
Caption: Generalized synthetic pathway for tricyclic USP1 inhibitors.



# **Signaling Pathway of USP1 Inhibition**

USP1's primary role is to deubiquitinate Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex, both critical for DNA repair.[1][5] Inhibition of USP1 by compounds like **Usp1-IN-10** leads to the accumulation of ubiquitinated PCNA and FANCI-FANCD2. This disrupts the DNA damage response, leading to cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair defects.[6]





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Caption: USP1 inhibition disrupts DNA damage response pathways.



## **Experimental Protocols**

The following are detailed methodologies for key experiments used in the characterization of **Usp1-IN-10**.

## **USP1** Inhibition Assay (Biochemical)

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of **Usp1-IN-10** against purified USP1 enzyme.[7][8]

#### Materials:

- Purified USP1/UAF1 enzyme complex
- · Ubiquitin-AMC substrate
- Assay Buffer (e.g., 20 mM Tris pH 8.0, 75 mM NaCl, 5% glycerol, 1 mM DTT)[9]
- Usp1-IN-10 (dissolved in DMSO)
- 96-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of Usp1-IN-10 in assay buffer. The final DMSO concentration should not exceed 1%.
- In a 96-well plate, add the diluted Usp1-IN-10 solutions. Include wells for positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.
- Add the purified USP1/UAF1 enzyme complex to each well, except for the negative control.
- Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the Ubiquitin-AMC substrate to all wells.

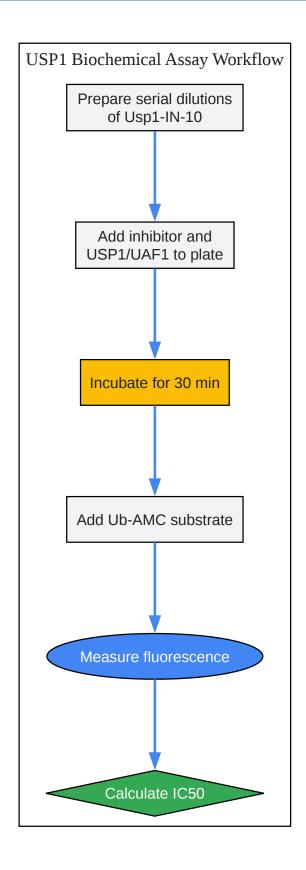






- Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 460 nm.
- Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable doseresponse curve to determine the IC50 value.





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Caption: Workflow for determining the biochemical IC50 of Usp1-IN-10.



## **Cell Viability Assay (MTT Assay)**

This protocol is used to determine the cytotoxic effect of **Usp1-IN-10** on a cancer cell line, such as MDA-MB-436.[10]

#### Materials:

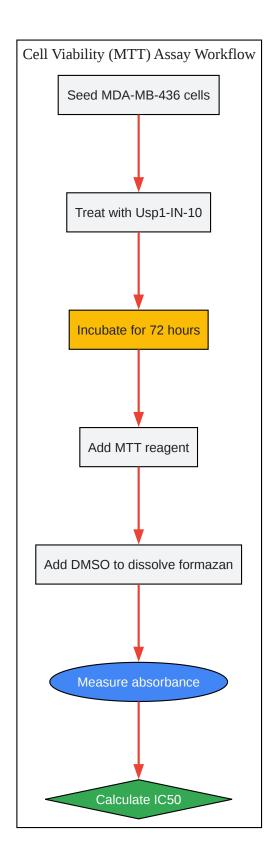
- MDA-MB-436 cells
- · Complete cell culture medium
- Usp1-IN-10 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Seed MDA-MB-436 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **Usp1-IN-10** in complete cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of Usp1-IN-10. Include a vehicle control (DMSO).
- Incubate the cells for 72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the inhibitor concentrations and determine the IC50 value.





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Caption: Workflow for determining the cellular IC50 of Usp1-IN-10.

### Conclusion

**Usp1-IN-10** is a potent and promising inhibitor of USP1 with significant anti-cancer potential. Its discovery provides a valuable chemical tool for further investigating the role of USP1 in DNA damage repair and for the development of novel cancer therapeutics. The synthesis of this tricyclic inhibitor, while complex, opens avenues for the creation of a new class of drugs targeting the DNA damage response pathway. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of **Usp1-IN-10** and other novel USP1 inhibitors.

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